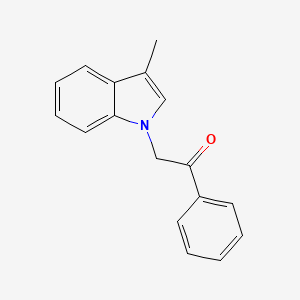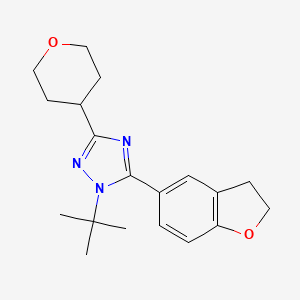![molecular formula C15H23N5O2 B5629444 7-(2-amino-6-ethyl-5-methylpyrimidin-4-yl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5629444.png)
7-(2-amino-6-ethyl-5-methylpyrimidin-4-yl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of diazaspirodecanone derivatives involves multiple steps, including the creation of the spirocyclic framework, functionalization of the pyrimidinyl group, and introduction of ethyl and methyl groups. The methods vary, with some approaches utilizing focused microwave irradiation for efficient synthesis (Thanusu, Kanagarajan, & Gopalakrishnan, 2011), while others employ classical synthetic routes (Martin‐Lopez & Bermejo, 1998).
Molecular Structure Analysis
The molecular structure of diazaspirodecanone derivatives is characterized by a spirocyclic core, which influences their chemical reactivity and interaction with biological targets. The configuration and substitution pattern on the spirocyclic framework play crucial roles in determining the compound's pharmacological properties (Smith et al., 2016).
Chemical Reactions and Properties
Diazaspirodecanone derivatives participate in various chemical reactions, including cyclization, functionalization, and conjugation, which are essential for modifying their pharmacological activity. The reactivity of these compounds can be tailored through specific substitutions on the diazaspirodecanone core, leading to derivatives with targeted biological activities (Odagiri et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of diazaspirodecanone derivatives are influenced by their molecular structure. These properties are critical for the compound's bioavailability and stability, impacting its potential as a pharmacological agent (Flefel et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by the functional groups attached to the diazaspirodecanone core. These properties affect the compound's mechanism of action, selectivity, and interaction with biological targets (Shukla et al., 2016).
特性
IUPAC Name |
9-(2-amino-6-ethyl-5-methylpyrimidin-4-yl)-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-4-11-10(2)12(18-13(16)17-11)20-7-5-6-15(9-20)8-19(3)14(21)22-15/h4-9H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWQXLBAKLXPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N2CCCC3(C2)CN(C(=O)O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Amino-6-ethyl-5-methylpyrimidin-4-YL)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{5-[(2,2,2-trifluoroethoxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5629370.png)
![1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5629378.png)
![N-[3-(2-chlorophenoxy)propyl]-5-cyclopropyl-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5629385.png)

![5-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-1-ethyl-2-piperidinone](/img/structure/B5629393.png)
![1-(4-fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5629400.png)
![6-(2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5629406.png)
![1-(4-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5629409.png)

![N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5629455.png)
![N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5629457.png)
![6,8-dimethyl-2-{[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5629463.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide](/img/structure/B5629471.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidine](/img/structure/B5629472.png)